N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a unique combination of an indole moiety and a benzenesulfonamide group, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory disorders.
Biological Studies: The compound is used as a probe to study biological pathways and molecular targets, particularly those involving indole derivatives.
Chemical Biology: It serves as a tool for investigating the chemical biology of sulfonamide-containing compounds.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s binding affinity and specificity . The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is unique due to the presence of both fluoro and methoxy groups on the benzenesulfonamide moiety, which enhances its chemical stability and biological activity. The combination of these functional groups with the indole moiety provides a distinct pharmacological profile compared to other similar compounds .
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-5-4-6-16-15(13(2)22-19(12)16)9-10-21-26(23,24)18-11-14(20)7-8-17(18)25-3/h4-8,11,21-22H,9-10H2,1-3H3 |
InChI Key |
AHGZFEUYKWBICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
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